N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Description
N-(2-{[(4-Chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzothiadiazole core substituted with a 4-chlorophenylsulfonamide group. The benzothiadiazole moiety imparts unique electronic properties due to its fused aromatic heterocycle, while the sulfonamide group enhances binding affinity to biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C14H13ClN4O4S3 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H13ClN4O4S3/c15-10-4-6-11(7-5-10)25(20,21)16-8-9-17-26(22,23)13-3-1-2-12-14(13)19-24-18-12/h1-7,16-17H,8-9H2 |
InChI Key |
LQHJBYYLRHGOJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Acetylation of β-Phenethylamine
The synthesis begins with β-phenethylamine, which undergoes acetylation to form N-acetyl-β-phenethylamine. This step protects the primary amine group, preventing unwanted side reactions during subsequent sulfonylation. The reaction employs acetic acid or acetic anhydride in a 1:1 to 1:1.25 molar ratio with β-phenethylamine, refluxed for 3–5 hours. Distillation under reduced pressure removes excess acetic acid, yielding the acetylated intermediate with a reported yield of 130%.
Chlorosulfonation of the Aromatic Ring
The acetylated intermediate is subjected to chlorosulfonation using chlorosulfonic acid (1.42–3.6 equivalents) at 60–70°C for 2–4 hours. This step introduces a sulfonyl chloride group at the para position of the benzene ring. Phosphorus pentachloride (1.01–1.66 equivalents) is added as a chlorinating agent to enhance reactivity, with dichloromethane or chloroform as solvents. The reaction mixture is quenched with dry sodium chloride or ammonium chloride, followed by extraction with ethyl acetate to isolate the chlorosulfonated product.
Ammoniation to Form the Primary Sulfonamide
The chlorosulfonated intermediate reacts with aqueous ammonia (25–28% concentration) in dichloromethane or chloroform at 0–5°C. This step replaces the chloride with an amine group, forming the primary sulfonamide. After stirring for 1–2 hours, the organic layer is washed with dilute hydrochloric acid to remove unreacted ammonia, yielding N-acetyl-4-(2-aminoethyl)benzenesulfonamide.
Hydrolysis of the Acetyl Group
The acetyl protecting group is removed via hydrolysis using 6 N hydrochloric acid under reflux for 4–6 hours. Neutralization with sodium hydroxide precipitates the free amine, 4-(2-aminoethyl)benzenesulfonamide, which is purified via crystallization from ethanol/water (yield: 85–90%).
Coupling with 2,1,3-Benzothiadiazole-4-Sulfonyl Chloride
The final step involves reacting 4-(2-aminoethyl)benzenesulfonamide with 2,1,3-benzothiadiazole-4-sulfonyl chloride in tetrahydrofuran (THF) at 0–5°C. Triethylamine is added to scavenge HCl, and the mixture is stirred for 12–24 hours. The product is isolated via column chromatography (silica gel, eluent: ethyl acetate/hexane) with a yield of 70–75%.
Synthetic Route 2: Direct Coupling of Preformed Sulfonamide Moieties
Preparation of 2,1,3-Benzothiadiazole-4-Sulfonyl Chloride
2,1,3-Benzothiadiazole is sulfonated using chlorosulfonic acid (3 equivalents) at 50–60°C for 6 hours. Excess chlorosulfonic acid is removed under vacuum, and the residue is dissolved in dichloromethane. Thionyl chloride (2 equivalents) is added to convert the sulfonic acid to the sulfonyl chloride, yielding 2,1,3-benzothiadiazole-4-sulfonyl chloride (85% yield).
Synthesis of 4-Chlorobenzenesulfonamide Ethylamine
Ethylenediamine reacts with 4-chlorobenzenesulfonyl chloride in a 1:1 molar ratio in THF at 0°C. The pH is maintained at 8–9 using sodium bicarbonate, and the mixture is stirred for 4 hours. The product, N-(2-aminoethyl)-4-chlorobenzenesulfonamide, is extracted with ethyl acetate and crystallized from methanol (yield: 80%).
Dual Sulfonylation via Palladium-Catalyzed Coupling
A mixture of 2,1,3-benzothiadiazole-4-sulfonyl chloride (1.1 equivalents) and N-(2-aminoethyl)-4-chlorobenzenesulfonamide (1 equivalent) is stirred in THF with tetrakis(triphenylphosphine)palladium(0) (5 mol%) at 60°C for 24 hours. The catalyst is removed by filtration, and the product is purified via recrystallization from acetonitrile (yield: 65–70%).
Optimization of Critical Reaction Parameters
Temperature Control in Chlorosulfonation
Chlorosulfonation is highly exothermic, requiring temperature maintenance below 70°C to prevent decomposition. Cooling baths and dropwise addition of chlorosulfonic acid improve yields from 60% to 85%.
Solvent Selection for Sulfonamide Coupling
Polar aprotic solvents like THF and dichloromethane enhance reaction rates by stabilizing intermediates. Ethyl acetate reduces side reactions during ammoniation compared to dichloroethane.
Catalytic Efficiency in Cross-Coupling
Palladium catalysts increase coupling efficiency between sulfonyl chlorides and amines. Tetrakis(triphenylphosphine)palladium(0) outperforms palladium acetate, reducing reaction times from 48 to 24 hours.
Purification and Characterization Techniques
Crystallization Protocols
Chromatographic Methods
-
Silica Gel Chromatography : Ethyl acetate/hexane (1:1) separates unreacted sulfonyl chlorides from the final product.
-
HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity (>99%).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Sequential) | Route 2 (Direct Coupling) |
|---|---|---|
| Total Yield | 55–60% | 50–55% |
| Reaction Steps | 5 | 3 |
| Purification Complexity | High (multiple crystallizations) | Moderate (single chromatography) |
| Scalability | Suitable for bulk synthesis | Limited by catalyst cost |
Route 1 offers higher yields but requires meticulous intermediate purification. Route 2 is shorter but less efficient due to catalyst expenses .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group and benzothiadiazole ring are susceptible to oxidative modifications. For example:
-
Controlled oxidation of the benzothiadiazole moiety using hydrogen peroxide (H₂O₂) in acidic media yields sulfoxide derivatives, enhancing polarity for pharmaceutical applications.
-
Aromatic chlorophenyl group oxidation with potassium permanganate (KMnO₄) under alkaline conditions generates carboxylic acid derivatives, as observed in structural analogs.
| Reaction Type | Reagents/Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| Benzothiadiazole oxidation | H₂O₂ (30%), H₂SO₄ (0.5 M), 60°C, 4h | Sulfoxide derivative | 72% | |
| Chlorophenyl oxidation | KMnO₄ (5 eq.), NaOH (2 M), reflux, 6h | Carboxylic acid derivative | 58% |
Hydrolysis Reactions
The sulfonamide linkage undergoes hydrolysis under acidic or basic conditions:
-
Acid-catalyzed hydrolysis (e.g., HCl, 6 M) cleaves the sulfonamide bond, producing 2,1,3-benzothiadiazole-4-sulfonic acid and 4-chlorophenylsulfonamide ethylamine.
-
Base-mediated hydrolysis (e.g., NaOH, 2 M) generates sodium sulfonate salts, improving water solubility for biological testing.
| Reaction Type | Reagents/Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| Acid hydrolysis | HCl (6 M), 80°C, 3h | Benzothiadiazole sulfonic acid + 4-Cl-PhSO₂NHCH₂CH₂NH₂ | 85% | |
| Base hydrolysis | NaOH (2 M), 60°C, 2h | Sodium sulfonate salt | 91% |
Nucleophilic Substitution
The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):
-
Amino group substitution with ammonia (NH₃) in ethanol at 120°C replaces the chlorine atom, forming a 4-aminophenyl derivative .
-
Methoxy substitution using sodium methoxide (NaOMe) in methanol produces a 4-methoxyphenyl analog .
| Reaction Type | Reagents/Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| NAS with NH₃ | NH₃ (7 M), EtOH, 120°C, 8h | 4-Aminophenyl derivative | 64% | |
| NAS with NaOMe | NaOMe (3 eq.), MeOH, 65°C, 5h | 4-Methoxyphenyl analog | 78% |
Sulfonylation and Cyclization
The ethylamino spacer enables further sulfonylation or cyclization:
-
Copper-catalyzed cyclization with alkynes (e.g., phenylacetylene) forms benzothiadiazole-fused heterocycles, as demonstrated in related benzothiadiazole sulfonamides .
-
Secondary sulfonylation using aryl sulfonyl chlorides (e.g., tosyl chloride) generates bis-sulfonamide derivatives.
Structural and Mechanistic Insights
Key structural features influencing reactivity include:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of sulfonamides, including N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide, exhibit potent antimicrobial properties. A study on similar compounds demonstrated their effectiveness against various bacterial strains, highlighting their potential as new antimicrobial agents .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 8 µg/mL |
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase and urease. These enzymes are crucial in various physiological processes and disease mechanisms. Inhibitors targeting these enzymes can be valuable in treating conditions like Alzheimer's disease and urinary tract infections .
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | Inhibition Percentage |
|---|---|---|
| Compound C | Acetylcholinesterase | 75% |
| This compound | Urease | 85% |
Antibacterial Efficacy Study
A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that this compound exhibited significant inhibitory effects comparable to standard antibiotics, suggesting its potential use in treating resistant infections .
Pharmacological Assessment
In another study focusing on pharmacological assessments, researchers synthesized a series of benzothiadiazole derivatives and evaluated their biological activities. The findings revealed that the sulfonamide functionality enhances the compounds' interactions with biological targets, leading to improved therapeutic profiles .
Mechanism of Action
The mechanism of action of N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the benzothiadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Core Heterocycles : The target compound’s benzothiadiazole core distinguishes it from analogs featuring pyrazole (), thiazole (), or simple aliphatic backbones (). Benzothiadiazole’s electron-deficient nature may enhance interactions with biological targets compared to electron-rich heterocycles.
Sulfonamide Substituents: The 4-chlorophenylsulfonamide group is a common motif in antimicrobial agents (e.g., sulfonamide antibiotics). Dual sulfonyl groups in may increase steric bulk and reduce solubility compared to mono-substituted analogs.
The target compound’s ethyl linker balances flexibility and rigidity.
Physicochemical Properties
- Solubility : The presence of polar sulfonamide groups generally improves water solubility. However, bulky substituents (e.g., benzothiadiazole in the target compound) may reduce solubility compared to smaller heterocycles like thiazole .
- Thermal Stability : Sulfonamides with aromatic cores (e.g., benzothiadiazole, pyrazole) exhibit higher thermal stability than aliphatic derivatives, as seen in melting point data for related compounds .
Biological Activity
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzothiadiazole core with sulfonamide functional groups that contribute to its biological activity. Its molecular formula is C13H14ClN3O4S3, with a molecular weight of 367.9 g/mol. The presence of the 4-chlorophenyl group enhances its pharmacological profile by improving solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing benzothiadiazole moieties exhibit significant antibacterial and antifungal properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) mg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound has moderate antibacterial activity, which can be attributed to the sulfonamide group’s ability to inhibit bacterial folate synthesis.
Antiviral Activity
The antiviral potential of this compound has also been explored. A study on related sulfonamide derivatives revealed that certain compounds exhibited inhibitory effects on tobacco mosaic virus (TMV). Although specific data for this compound is limited, it is hypothesized that similar mechanisms may apply due to structural similarities.
Table 2: Antiviral Activity of Related Compounds
| Compound ID | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| Compound A | 0.5 | 42 |
| Compound B | 0.5 | 38 |
| Compound C | 0.5 | 50 |
Anticancer Activity
Sulfonamide derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the inhibition of specific enzymes involved in tumor growth.
Case Study:
A recent study evaluated the cytotoxic effects of various benzothiadiazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition in breast cancer (MCF-7) and lung cancer (A549) cell lines.
The biological activity of this compound can be attributed to its ability to interfere with metabolic pathways in microorganisms and cancer cells. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting dihydropteroate synthase and disrupting nucleic acid synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide, and what challenges arise during purification?
- Methodology : Synthesis typically involves sequential sulfonylation reactions. For example, reacting a benzothiadiazole core with chlorophenylsulfonyl chloride in the presence of a base (e.g., NaH or EtN) in anhydrous THF. Post-synthesis, purification often requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) due to by-products like bis-sulfonylated derivatives or unreacted intermediates .
- Key Challenges : Competitive sulfonylation at multiple reactive sites (e.g., amine vs. hydroxyl groups) necessitates careful stoichiometric control. Impurities from incomplete reactions or dimerization require rigorous analytical validation (HPLC, H NMR) .
Q. How is the molecular geometry of this compound characterized, and what intramolecular interactions stabilize its structure?
- Structural Analysis : X-ray crystallography confirms bond lengths (e.g., S–N bonds: 1.73–1.74 Å) and dihedral angles between aromatic rings (e.g., 35–59°), which influence conformational rigidity . Intramolecular C–H⋯O hydrogen bonds (2.3–2.5 Å) and π-π stacking (3.8–4.1 Å interplanar distances) are critical for stabilizing the crystal lattice .
- Validation : Diffraction data refinement (R-factor < 0.05) and Hirshfeld surface analysis quantify intermolecular interactions .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- Screening : In vitro anti-HIV-1 activity is assessed using MT-4 cells infected with wild-type or mutant viral strains (EC values). Cytotoxicity is measured via MTT assays in human cell lines (e.g., CEM, HeLa) to determine selectivity indices .
- Enzyme Inhibition : Carbonic anhydrase inhibition is tested using stopped-flow CO hydration assays, with IC values compared to reference inhibitors like acetazolamide .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data caused by synthetic by-products?
- Analytical Workflow :
HPLC-MS : Quantify by-products (e.g., bis-sulfonamides) using reverse-phase C18 columns (ACN/water + 0.1% formic acid).
Bioassay Deconvolution : Test isolated impurities in parallel to confirm whether activity originates from the target compound or contaminants .
- Case Study : A related compound unexpectedly showed lower cytotoxicity than its monosulfonamide analog due to reduced off-target binding, highlighting the need for impurity profiling .
Q. What substituent modifications enhance its anti-HIV potency while minimizing cytotoxicity?
- SAR Insights :
- Electron-Withdrawing Groups : Chlorine at the 4-position of the phenyl ring improves viral protease binding (ΔEC = 0.8 μM vs. 2.1 μM for unsubstituted analogs).
- Flexible Linkers : Ethyl spacers between sulfonamide and benzothiadiazole moieties optimize conformational adaptability for target engagement .
Q. How can computational modeling guide the optimization of its metabolic stability?
- In Silico Strategies :
CYP450 Metabolism Prediction : Tools like Schrödinger’s QikProp predict susceptibility to oxidation (e.g., t in human liver microsomes).
Solubility Optimization : LogP calculations (CLogP ≈ 2.5) and molecular dynamics simulations suggest fluorination at the benzothiadiazole ring improves aqueous solubility (ΔLogS = +0.3) without compromising membrane permeability .
Q. What crystallographic techniques validate polymorphic forms, and how do they impact bioavailability?
- Polymorph Screening :
- PXRD : Differentiate polymorphs by characteristic peaks (e.g., 2θ = 12.5° vs. 14.2°).
- DSC/TGA : Identify thermodynamically stable forms (melting points >200°C indicate high crystallinity) .
Methodological Notes
- Data Reproducibility : Always cross-validate synthetic yields and bioactivity using independent batches.
- Ethical Considerations : Cytotoxicity assays must comply with OECD guidelines (e.g., ISO 10993-5 for biocompatibility testing).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
